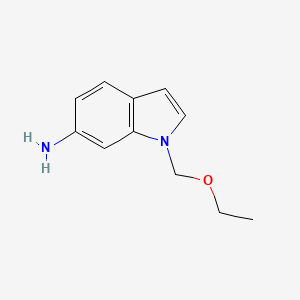

1-(ethoxymethyl)-1H-indol-6-amine

Description

1-(Ethoxymethyl)-1H-indol-6-amine is an indole derivative with an ethoxymethyl substituent at the 1-position and an amino group at the 6-position. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 and a CAS number of 1478797-74-8 .

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(ethoxymethyl)indol-6-amine |

InChI |

InChI=1S/C11H14N2O/c1-2-14-8-13-6-5-9-3-4-10(12)7-11(9)13/h3-7H,2,8,12H2,1H3 |

InChI Key |

WBVUOBFQLCKGAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN1C=CC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(ethoxymethyl)-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the alkylation of 1H-indole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting 1-(ethoxymethyl)-1H-indole is then subjected to nitration followed by reduction to yield this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

1-(Ethoxymethyl)-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The amine group at the 6th position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(ethoxymethyl)-1H-indol-6-amine and its derivatives. For instance:

- Antiproliferative Activity : Compounds derived from indole structures, including this compound, have shown promising antiproliferative effects against various cancer cell lines. One study reported that derivatives exhibited GI50 values ranging from 26 nM to 86 nM, indicating strong growth inhibition compared to established drugs like erlotinib .

- Targeted Kinase Inhibition : The compound has been evaluated for its ability to inhibit key kinases involved in cancer progression, such as EGFR and BRAF V600E. Some derivatives demonstrated IC50 values lower than those of reference compounds, suggesting enhanced efficacy .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Preclinical Trials : In vivo studies demonstrated that compounds based on this structure showed significant antitumor activity in animal models bearing sarcoma and colorectal cancers. The ED50 values indicated effective dosage levels for therapeutic application .

- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents. For instance, combining it with inhibitors targeting different pathways showed synergistic effects, enhancing overall efficacy against resistant cancer types .

Mechanism of Action

The mechanism of action of 1-(ethoxymethyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(Ethoxymethyl)-1H-indol-6-amine vs. 1-(Difluoromethyl)-1H-indol-6-amine

- Structural Differences: Replacement of the ethoxymethyl group (-CH₂OCH₂CH₃) with a difluoromethyl group (-CHF₂) alters electronic properties. The electron-withdrawing nature of fluorine may reduce the basicity of the amino group at position 4.

- Molecular Weight : 1-(Difluoromethyl)-1H-indol-6-amine has a molecular weight of 189.21 (estimated from formula C₁₀H₁₀F₂N₂ ) compared to 190.24 for the ethoxymethyl analog .

- Applications : Difluoromethyl derivatives are often explored in medicinal chemistry for enhanced metabolic stability .

This compound vs. 1-(4-Methoxybenzyl)-1H-indol-6-amine

- Synthesis : 1-(4-Methoxybenzyl)-1H-indol-6-amine is synthesized via hydrogenation of a nitroindole precursor using Pd/C (83% yield) .

- NMR Data : The ethoxymethyl derivative’s ¹H-NMR shows δ 5.21 ppm (m, 2H, -OCH₂-) and δ 3.55 ppm (d, 2H, -CH₂O-), while the 4-methoxybenzyl analog exhibits δ 5.14 ppm (s, 2H, -CH₂-) and δ 3.77 ppm (s, 3H, -OCH₃) .

Comparison with Alkyl-Substituted Indoles

1-Methyl-1H-indol-6-amine Hydrochloride

- Substituent Simplicity : The methyl group (-CH₃) lacks the ether oxygen present in ethoxymethyl, reducing hydrogen-bonding capacity.

- Molecular Weight : 182.65 (C₉H₁₁ClN₂), significantly lower than the ethoxymethyl derivative .

- Applications : Used in medicinal chemistry research, highlighting the role of substituent size in target binding .

Functional Group Variations in Related Compounds

N-Phenethyl-1H-indol-6-amine

6-Methoxy-1H-indol-4-amine

- Positional Isomerism: The amino group at position 4 (vs. 6) and methoxy substitution alter electronic distribution.

- Applications : Explored as an intermediate in anti-tumor and anti-inflammatory agents .

Data Table: Key Comparative Properties

Biological Activity

1-(Ethoxymethyl)-1H-indol-6-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological targets, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxymethyl group attached to the indole structure, which significantly influences its biological activity. The unique substitution pattern can enhance lipophilicity, thus facilitating cell membrane permeability and interaction with various biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, leading to antiproliferative effects. This is crucial in cancer research where modulation of cell growth is a therapeutic target.

- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways that are vital for cellular communication and function.

Antimicrobial Properties

Research indicates that this compound has exhibited significant antimicrobial activity. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) with promising results:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| This compound | ≤ 0.25 µg/mL | MRSA |

This low MIC suggests strong antibacterial properties, indicating its potential as a lead compound in antibiotic development .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound shows selective cytotoxicity towards cancer cell lines while sparing normal cells. For example:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Significant cytotoxicity observed |

| MCF-7 (breast cancer) | 10.0 | Moderate cytotoxicity |

| Normal fibroblasts | >50 | Low toxicity |

These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner. This study highlights its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against various bacterial strains, including MRSA and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its utility in treating resistant bacterial infections .

Future Directions and Research Findings

The ongoing research aims to elucidate the specific molecular pathways involved in the action of this compound. Structural modifications are being explored to enhance its selectivity and efficacy. Additionally, studies are being conducted to assess its pharmacokinetic properties and potential side effects in vivo.

Q & A

Q. What methodologies address inconsistent mass spectrometry fragmentation patterns in structural analogs of this compound?

- Methodological Answer :

- Collision Energy Optimization : Adjust collision-induced dissociation (CID) energy to standardize fragmentation.

- Isotope Labeling : Synthesize deuterated analogs to trace fragment origins.

- High-Resolution MS/MS : Use Orbitrap or Q-TOF systems to resolve ambiguous peaks.

- and demonstrate HRMS as a reliable tool for fragmentation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.